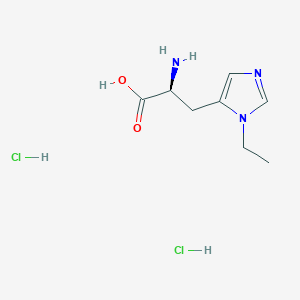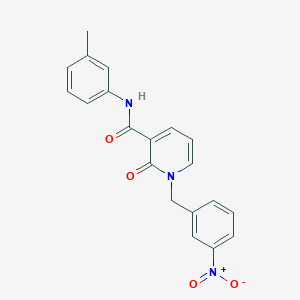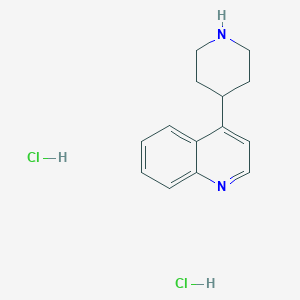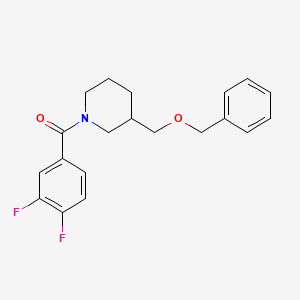
(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzyloxy group, and a difluorophenyl moiety
Wirkmechanismus
Mode of Action
It is known that the compound contains a piperidine ring, which is a common structural motif in many bioactive molecules . The presence of this motif suggests that the compound may interact with biological targets in a similar manner to other piperidine-containing compounds.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with benzyl chloride to form the benzyloxy derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyloxy group can be oxidized to form a benzyloxy derivative.
Reduction: : The difluorophenyl group can be reduced to form a difluorophenyl derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Benzyloxy derivatives.
Reduction: : Difluorophenyl derivatives.
Substitution: : Substituted piperidines.
Wissenschaftliche Forschungsanwendungen
(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound may serve as a probe in biological studies to understand molecular interactions and pathways.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: : Its unique properties may be exploited in the development of new industrial chemicals and processes.
Vergleich Mit ähnlichen Verbindungen
(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: can be compared to other similar compounds, such as:
Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents.
Fluorinated phenyl compounds: : These compounds contain fluorine atoms on the phenyl ring, which can affect their reactivity and properties.
Benzyloxy derivatives: : These compounds have a benzyloxy group attached to various core structures.
The uniqueness of This compound lies in its combination of the piperidine ring, benzyloxy group, and difluorophenyl moiety, which together confer specific chemical and biological properties.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-9-8-17(11-19(18)22)20(24)23-10-4-7-16(12-23)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMLAMRGEHTBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


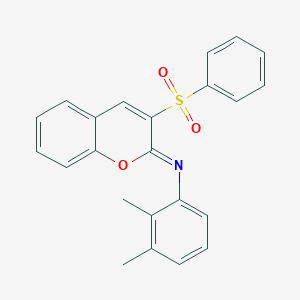
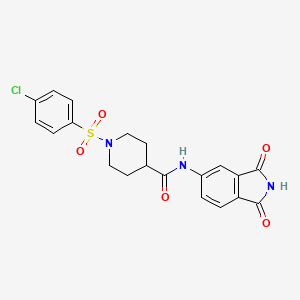
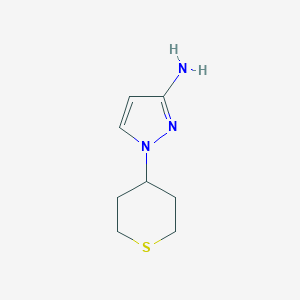
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2988266.png)
![(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2988268.png)
![2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2988269.png)
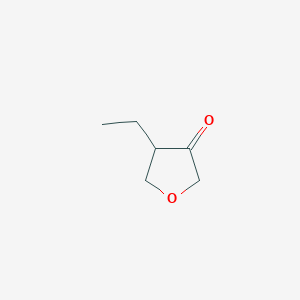
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2988273.png)
